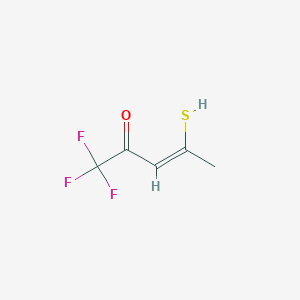
3-Penten-2-one, 1,1,1-trifluoro-4-mercapto
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE is a chemical compound characterized by the presence of trifluoromethyl and thiol groups attached to a pentenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE typically involves the introduction of trifluoromethyl and thiol groups to a suitable pentenone precursor. One common method is the reaction of a pentenone derivative with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. The thiol group can be introduced via nucleophilic substitution reactions using thiol-containing reagents under mild conditions.
Industrial Production Methods
Industrial production of (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism of action of (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE involves interactions with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The thiol group can form covalent bonds with thiol-containing enzymes or proteins, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE: shares similarities with other trifluoromethylated and thiol-containing compounds such as trifluoromethylthiolphenol and trifluoromethylthiolbenzene.
Uniqueness
- The unique combination of trifluoromethyl and thiol groups in (Z)-1,1,1-TRIFLUORO-4-SULFANYL-PENT-3-EN-2-ONE provides distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
88551-99-9 |
|---|---|
Molekularformel |
C5H5F3OS |
Molekulargewicht |
170.15 g/mol |
IUPAC-Name |
(Z)-1,1,1-trifluoro-4-sulfanylpent-3-en-2-one |
InChI |
InChI=1S/C5H5F3OS/c1-3(10)2-4(9)5(6,7)8/h2,10H,1H3/b3-2- |
InChI-Schlüssel |
RCKPNIPOQOBBDS-IHWYPQMZSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C(F)(F)F)/S |
Kanonische SMILES |
CC(=CC(=O)C(F)(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


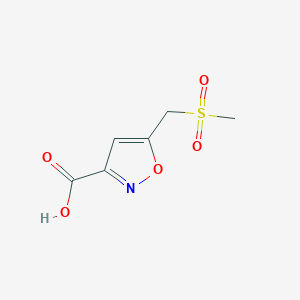
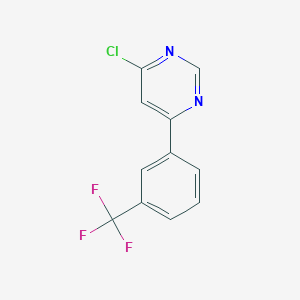
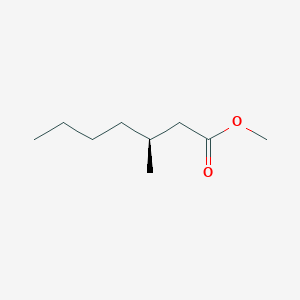
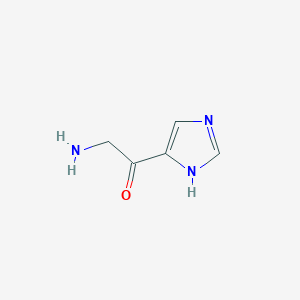
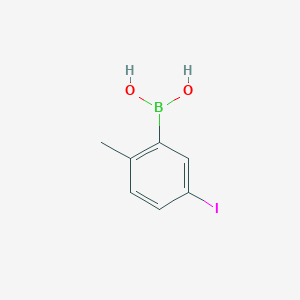
![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)
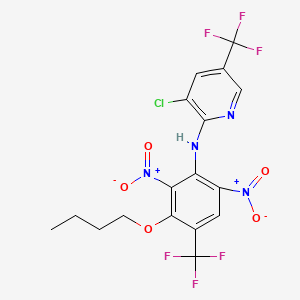

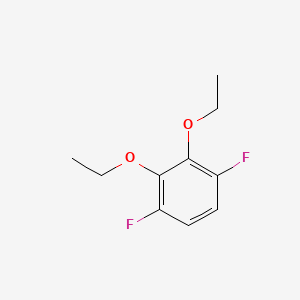

![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)
